molecular formula C20H27N3O4S2 B11098870 1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl N-acetylmethioninate

1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl N-acetylmethioninate

Cat. No.: B11098870
M. Wt: 437.6 g/mol
InChI Key: OWZFTXPIJNSVIY-UHFFFAOYSA-N
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Description

1-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PROPYL 2-(ACETYLAMINO)-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, a cyano group, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PROPYL 2-(ACETYLAMINO)-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps, including the formation of the benzothiophene core, introduction of the cyano group, and subsequent functionalization. Common reagents used in these reactions include acyl chlorides, amines, and thiols. Reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PROPYL 2-(ACETYLAMINO)-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PROPYL 2-(ACETYLAMINO)-4-(METHYLSULFANYL)BUTANOATE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PROPYL 2-(ACETYLAMINO)-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PROPYL 2-(ACETYLAMINO)-4-(METHYLSULFANYL)BUTANOATE: Unique due to its specific functional groups and structural features.

    Other Benzothiophene Derivatives: Compounds with similar cores but different functional groups, such as 1-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PROPYL 2-(AMINO)-4-(METHYLSULFANYL)BUTANOATE.

Properties

Molecular Formula

C20H27N3O4S2

Molecular Weight

437.6 g/mol

IUPAC Name

[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl] 2-acetamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C20H27N3O4S2/c1-4-16(27-20(26)15(9-10-28-3)22-12(2)24)18(25)23-19-14(11-21)13-7-5-6-8-17(13)29-19/h15-16H,4-10H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

OWZFTXPIJNSVIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)OC(=O)C(CCSC)NC(=O)C

Origin of Product

United States

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